1-Ethylcycloheptane-1-carboxylic acid
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Overview
Description
1-Ethylcycloheptane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2. It is a carboxylic acid derivative characterized by a seven-membered cycloheptane ring with an ethyl group and a carboxyl group attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylcycloheptane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H+ or OH-).
Grignard Reagents: Reaction of Grignard reagents with carbon dioxide forms salts of carboxylic acids, which upon acidification yield the corresponding carboxylic acids.
Industrial Production Methods: Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes or hydrolysis reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it to alcohols.
Substitution: It can undergo nucleophilic acyl substitution reactions, forming esters, amides, and acid chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), borane (BH3/THF).
Substitution Reagents: Thionyl chloride (SOCl2) for forming acid chlorides.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Acid Chlorides: Formed by reaction with thionyl chloride.
Scientific Research Applications
1-Ethylcycloheptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Potential use in studying metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethylcycloheptane-1-carboxylic acid involves its interaction with molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The carboxyl group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-Ethylcycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
Cycloheptanecarboxylic Acid: Lacks the ethyl group, making it less sterically hindered.
1-Methylcycloheptane-1-carboxylic Acid: Has a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Cyclohexanecarboxylic Acid: Contains a six-membered ring, leading to different reactivity and stability.
Uniqueness: The presence of the ethyl group in this compound introduces steric effects that can influence its reactivity and interactions with other molecules, making it unique compared to its analogs .
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-ethylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-2-10(9(11)12)7-5-3-4-6-8-10/h2-8H2,1H3,(H,11,12) |
InChI Key |
OEWCRHJFTRBYNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCCC1)C(=O)O |
Origin of Product |
United States |
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